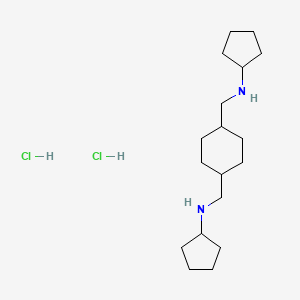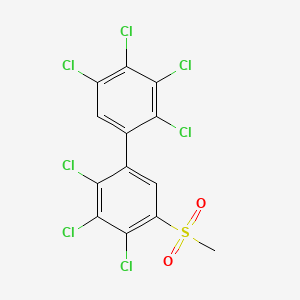
3-Methylsulfonyl-2',3',4,4',5,5',6-heptachlorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial applications due to their non-flammability, chemical stability, and insulating properties .
準備方法
The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl involves several steps. The starting material is typically a heptachlorobiphenyl compound, which undergoes a sulfonation reaction to introduce the methylsulfonyl group. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures . Industrial production methods may involve large-scale sulfonation reactors to ensure consistent product quality and yield.
化学反応の分析
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of PCBs in various environments.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for PCB exposure.
Industry: It is used in the development of materials with specific chemical and physical properties.
作用機序
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes play a crucial role in the detoxification and metabolism of xenobiotics, including PCBs.
類似化合物との比較
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. Similar compounds include:
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Another PCB derivative with a different substitution pattern.
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-Tetrachlorobiphenyl: A compound with similar functional groups but different chlorine substitution.
These compounds share some chemical properties but differ in their specific reactivity and biological effects.
特性
CAS番号 |
128742-34-7 |
|---|---|
分子式 |
C13H5Cl7O2S |
分子量 |
473.4 g/mol |
IUPAC名 |
2,3,4-trichloro-1-methylsulfonyl-5-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(9(16)13(20)11(7)18)4-2-6(14)10(17)12(19)8(4)15/h2-3H,1H3 |
InChIキー |
GMGBFYAQMSATFM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

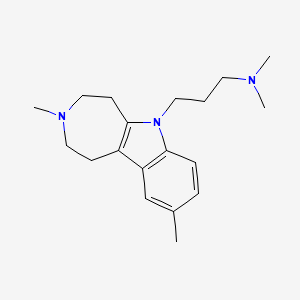

![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)

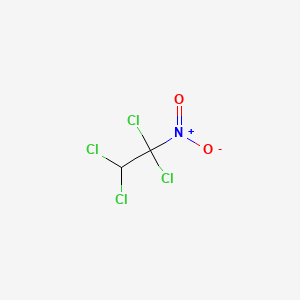

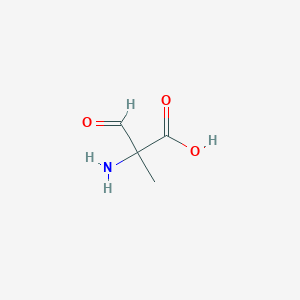
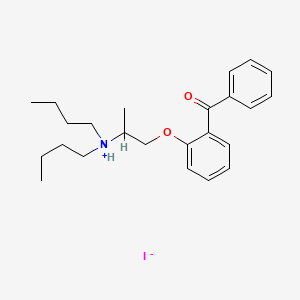
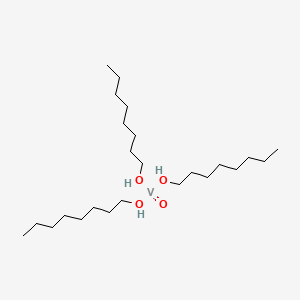
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
